molecular formula C25H22Si B15075926 (3-Methylphenyl)(triphenyl)silane CAS No. 18858-72-5

(3-Methylphenyl)(triphenyl)silane

Cat. No.: B15075926
CAS No.: 18858-72-5
M. Wt: 350.5 g/mol
InChI Key: AZTDWEKBDVPDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si. It consists of a silicon atom bonded to three phenyl groups and one 3-methylphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methylphenyl)(triphenyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of triphenylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under an inert atmosphere and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced organic compounds.

    Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

(3-Methylphenyl)(triphenyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)(triphenyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon atom, which stabilizes the transition state and lowers the activation energy of the reaction. The compound can also form stable complexes with various substrates, enhancing their reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: Similar structure but lacks the 3-methylphenyl group.

    Diphenylsilane: Contains two phenyl groups and two hydrogen atoms bonded to silicon.

    Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.

Uniqueness

(3-Methylphenyl)(triphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex molecules.

Properties

CAS No.

18858-72-5

Molecular Formula

C25H22Si

Molecular Weight

350.5 g/mol

IUPAC Name

(3-methylphenyl)-triphenylsilane

InChI

InChI=1S/C25H22Si/c1-21-12-11-19-25(20-21)26(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3

InChI Key

AZTDWEKBDVPDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.